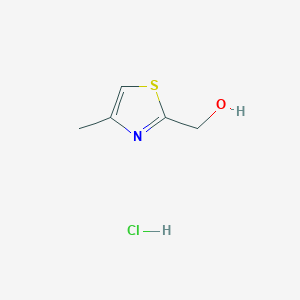
(4-Metil-1,3-tiazol-2-il)metanol clorhidrato
Descripción general
Descripción
(4-Methyl-1,3-thiazol-2-yl)methanol hydrochloride is a useful research compound. Its molecular formula is C5H8ClNOS and its molecular weight is 165.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Methyl-1,3-thiazol-2-yl)methanol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Methyl-1,3-thiazol-2-yl)methanol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad antimicrobiana
Los derivados de tiazol son conocidos por sus propiedades antimicrobianas. El compuesto en cuestión puede utilizarse en el desarrollo de nuevos agentes antimicrobianos. Por ejemplo, estudios han demostrado que los derivados de tiazol exhiben una actividad antibacteriana in vitro significativa contra cepas como Escherichia coli y Staphylococcus albus, así como actividad antifúngica contra hongos como Candida albicans .
Propiedades anticancerígenas
Los tiazoles también juegan un papel crucial en la investigación anticancerígena. Son parte del marco estructural de varios fármacos anticancerígenos como la tiazofurina. Las modificaciones de los compuestos basados en tiazol han demostrado generar nuevas moléculas con potentes actividades antitumorales .
Efectos antioxidantes
Las propiedades antioxidantes de los compuestos de tiazol son significativas en el campo de la química medicinal. Algunos derivados de tiazol sintetizados han demostrado una potente actividad antioxidante, lo cual es valioso para combatir enfermedades relacionadas con el estrés oxidativo .
Aplicaciones antiinflamatorias y analgésicas
Se ha informado que los derivados de tiazol poseen actividades antiinflamatorias y analgésicas. Esto los convierte en candidatos potenciales para el desarrollo de nuevos medicamentos antiinflamatorios y para el alivio del dolor .
Actividades antivirales y antirretrovirales
Dada la importancia estructural de los tiazoles en fármacos antirretrovirales como el ritonavir, el compuesto podría explorarse para sus posibles aplicaciones en el tratamiento de infecciones virales, incluido el VIH/SIDA .
Efectos neuroprotectores
Los efectos neuroprotectores de los derivados de tiazol los convierten en un área de interés para el tratamiento de enfermedades neurodegenerativas. Su papel en la síntesis de neurotransmisores podría ser fundamental para controlar afecciones como la enfermedad de Alzheimer .
Investigación antihipertensiva y cardiovascular
Se han identificado compuestos de tiazol con actividades antihipertensivas, lo que sugiere su uso en investigación cardiovascular, particularmente en el desarrollo de tratamientos para la presión arterial alta .
Productos químicos agrícolas
En el sector agrícola, los derivados de tiazol pueden utilizarse para desarrollar nuevos agroquímicos debido a sus propiedades biocidas. Esto incluye la posible creación de nuevos fungicidas y pesticidas .
Mecanismo De Acción
Target of Action
Thiazole derivatives, to which this compound belongs, have been found to interact with a variety of biological targets such as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to behave unpredictably when entering physiological systems, potentially activating or stopping biochemical pathways and enzymes, or stimulating or blocking receptors in biological systems .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
It is known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of (4-Methyl-1,3-thiazol-2-yl)methanol hydrochloride.
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
It is known that thiazole derivatives can behave unpredictably in different physiological environments .
Propiedades
IUPAC Name |
(4-methyl-1,3-thiazol-2-yl)methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NOS.ClH/c1-4-3-8-5(2-7)6-4;/h3,7H,2H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWINRNPFHWCVBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13750-64-6 | |
| Record name | 2-Thiazolemethanol, 4-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13750-64-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-(1,3-Benzoxazol-2-YL)propyl]amine hydrochloride](/img/structure/B1526175.png)
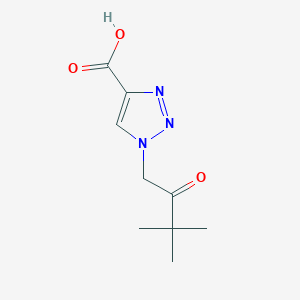
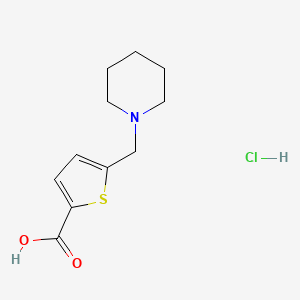



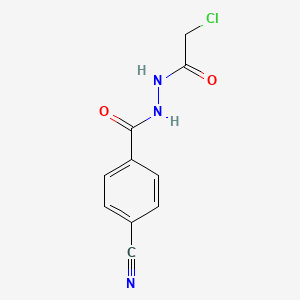
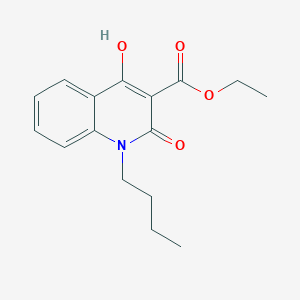

![1-[4-bromo-2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1526190.png)

![6-Bromo-2-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1526194.png)

